

An In-depth Technical Guide to AF 647 Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 647 carboxylic acid

Cat. No.: B12373805

[Get Quote](#)

AF 647 carboxylic acid, an equivalent to Alexa Fluor® 647 carboxylic acid, is a bright, far-red fluorescent dye renowned for its exceptional photostability and strong fluorescence emission. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, conjugation chemistry, experimental protocols, and key applications in biomedical research.

Core Properties and Physicochemical Data

AF 647 is a member of the cyanine dye family and is characterized by its high water solubility and pH-insensitive fluorescence over a wide range (pH 4-10). Its emission in the far-red spectrum makes it particularly valuable for multicolor imaging, as it minimizes spectral overlap with other common fluorophores and reduces interference from cellular autofluorescence. It is frequently used as a superior alternative to Cy5.

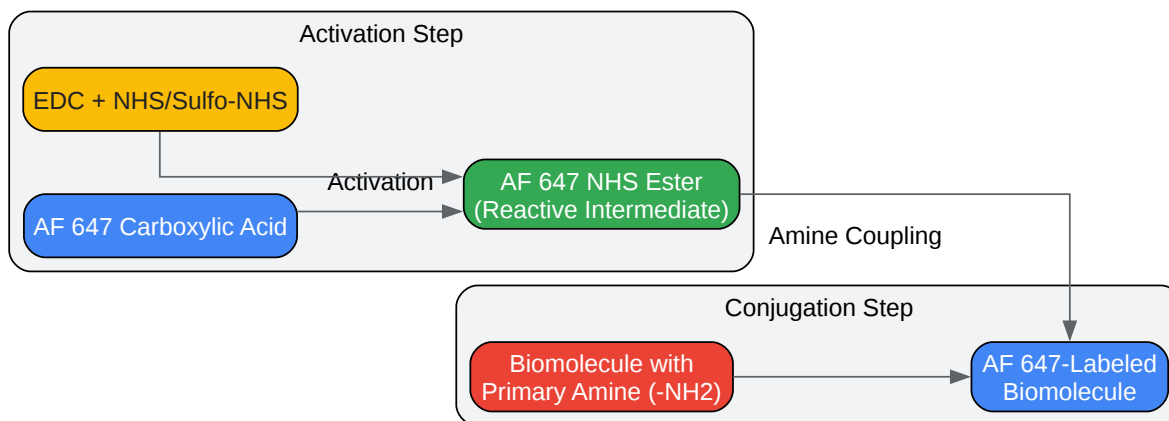
Quantitative data for **AF 647 carboxylic acid** and its derivatives are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Maximum Excitation Wavelength	647-651 nm	
Maximum Emission Wavelength	665-671 nm	
Molar Extinction Coefficient	~270,000 cm ⁻¹ M ⁻¹	
Fluorescence Quantum Yield	~0.33	
Molecular Weight	~844 g/mol (for the free acid)	
Chemical Formula	C ₃₅ H ₄₃ N ₂ O ₁₄ S ₄ ⁻	

Biomolecule Conjugation: Activating the Carboxylic Acid

The carboxylic acid group of AF 647 is not directly reactive with amines on biomolecules. It must first be activated to a more reactive intermediate. The most common method for this is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This two-step process converts the carboxylic acid into a semi-stable NHS ester, which then readily reacts with primary amines on proteins, antibodies, or amine-modified oligonucleotides to form a stable amide bond.

Logical Workflow for Carboxylic Acid Activation and Amine Coupling



[Click to download full resolution via product page](#)

Activation and conjugation of **AF 647 carboxylic acid**.

Experimental Protocols

Detailed methodologies for labeling and subsequent applications are crucial for reproducible results. Below are protocols for antibody conjugation and use in immunofluorescence and flow cytometry.

Antibody Labeling with AF 647 NHS Ester

This protocol describes the general steps for conjugating an antibody with the activated NHS ester form of AF 647.

Materials:

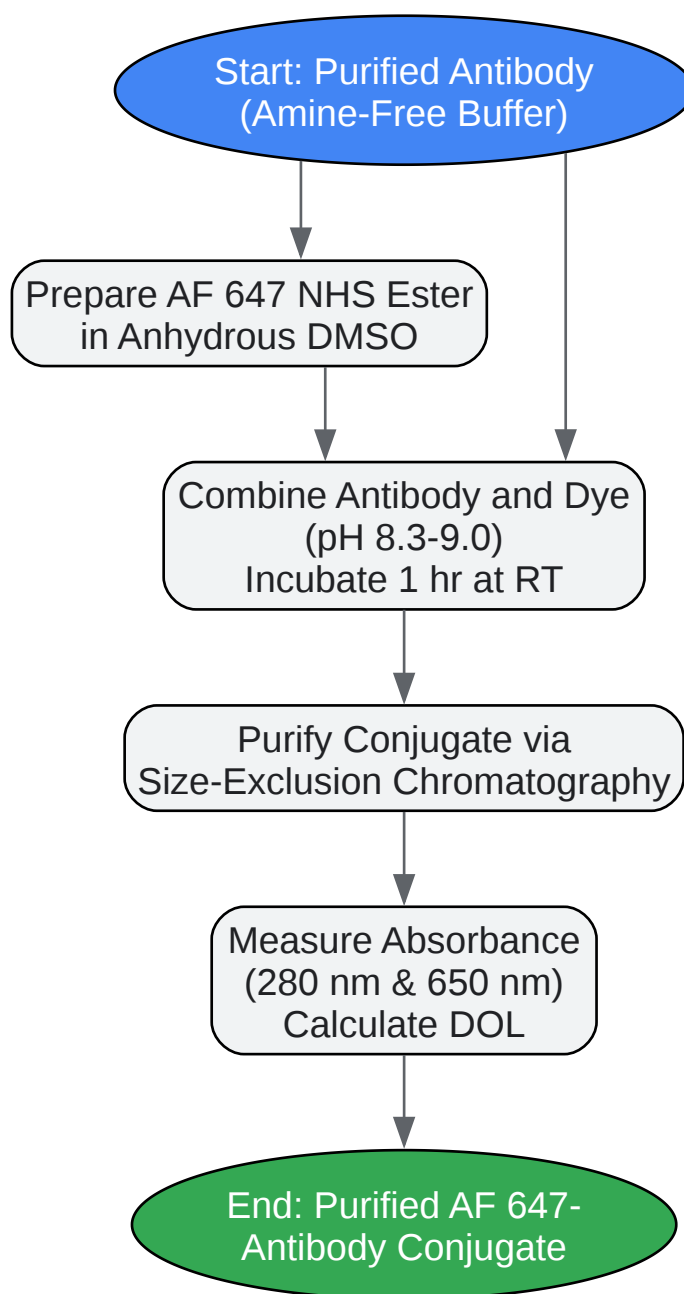
- Antibody (or other protein) in an amine-free buffer (e.g., PBS). The concentration should be at least 2 mg/mL for optimal results.
- AF 647 NHS Ester, dissolved in anhydrous DMSO or DMF.
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.

- Purification column (e.g., Sephadex G-25) to separate the conjugate from unreacted dye.

Methodology:

- Buffer Exchange: Ensure the antibody is in the appropriate reaction buffer. Amine-containing buffers like Tris are incompatible with this reaction.
- Prepare Dye Solution: Immediately before use, dissolve the AF 647 NHS ester in high-quality anhydrous DMSO to a concentration of 10 mg/mL.
- Reaction Incubation: Add a 5- to 20-fold molar excess of the reactive dye to the antibody solution. Incubate for 1 hour at room temperature with gentle stirring.
- Purification: Purify the antibody-dye conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., a spin column).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 650 nm (for the dye). An optimal DOL for IgG antibodies is typically between 3 and 7.

Experimental Workflow for Antibody Conjugation



[Click to download full resolution via product page](#)

Workflow for labeling an antibody with AF 647 NHS Ester.

Immunofluorescence Staining Protocol

This protocol outlines the use of an AF 647-conjugated antibody for staining cells for fluorescence microscopy.

Materials:

- Cells grown on coverslips.
- Fixation buffer (e.g., 4% paraformaldehyde in PBS).
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
- Blocking buffer (e.g., 1% BSA in PBS).
- AF 647-conjugated primary or secondary antibody.
- Nuclear counterstain (e.g., DAPI).
- Antifade mounting medium.

Methodology:

- Cell Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
- Blocking: Block non-specific antibody binding by incubating with 1% BSA for 30-60 minutes.
- Antibody Incubation: Incubate with the AF 647-conjugated antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI.
- Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for AF 647 (e.g., excitation at 633 nm or 640 nm).

Flow Cytometry Staining Protocol

This protocol details the use of an AF 647-conjugated antibody for staining a cell suspension for flow cytometry analysis.

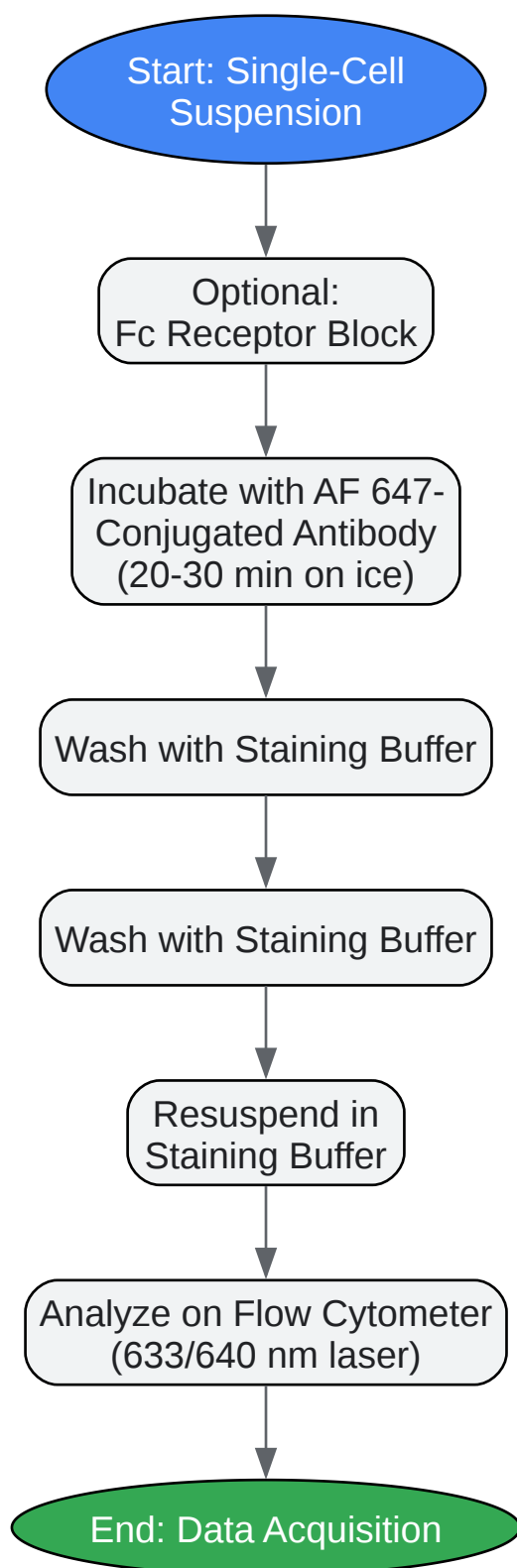
Materials:

- Single-cell suspension.
- Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
- AF 647-conjugated antibody.
- (Optional) Fc receptor blocking solution.

Methodology:

- **Cell Preparation:** Prepare a single-cell suspension at a concentration of 1×10^6 cells/mL.
- **Fc Block (Optional):** To reduce non-specific binding, incubate cells with an Fc receptor blocking solution.
- **Antibody Staining:** Add the AF 647-conjugated antibody at the predetermined optimal concentration. Incubate for 20-30 minutes on ice, protected from light.
- **Washing:** Wash the cells twice with 2 mL of staining buffer by centrifuging at $300 \times g$ for 5 minutes and decanting the supernatant.
- **Resuspension:** Resuspend the cells in 0.5 mL of staining buffer.
- **Analysis:** Analyze the cells on a flow cytometer using a 633 nm or 640 nm laser for excitation and an appropriate emission filter (e.g., 660/20 nm bandpass).

Experimental Workflow for Flow Cytometry Analysis



[Click to download full resolution via product page](#)

Workflow for cell staining and analysis by flow cytometry.

Applications in Research

AF 647 carboxylic acid and its conjugates are versatile tools in various research fields. Their brightness and photostability make them ideal for demanding applications.

- **Fluorescence Microscopy:** Including confocal, total internal reflection fluorescence (TIRF), and super-resolution microscopy techniques like dSTORM.
- **Flow Cytometry:** For multicolor immunophenotyping and cell sorting.
- **Immunohistochemistry (IHC) and Immunocytochemistry (ICC):** For localizing proteins in tissues and cells.
- **Western Blotting:** As a sensitive detection reagent.

Example Signaling Pathway: EGFR Analysis

AF 647-conjugated antibodies are frequently used to study cell signaling pathways. For instance, an antibody against the Epidermal Growth Factor Receptor (EGFR) labeled with AF 647 can be used to quantify receptor expression levels on the cell surface via flow cytometry or visualize its localization and trafficking using fluorescence microscopy upon ligand binding. This allows researchers to investigate receptor downregulation, internalization, and the effects of potential therapeutic agents on these processes.

- To cite this document: BenchChem. [An In-depth Technical Guide to AF 647 Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12373805#what-is-af-647-carboxylic-acid\]](https://www.benchchem.com/product/b12373805#what-is-af-647-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com